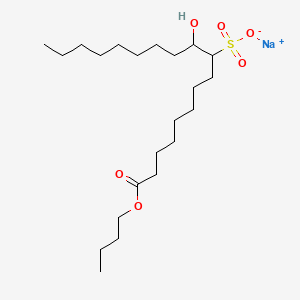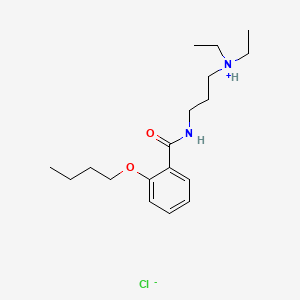![molecular formula C13H21N3 B13799243 1H-Pyrazolo[3,4-g]isoquinoline,3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-6-methyl-,cis-(9CI)](/img/structure/B13799243.png)
1H-Pyrazolo[3,4-g]isoquinoline,3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-6-methyl-,cis-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[3,4-g]isoquinoline,3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-6-methyl-,cis-(9CI): is a complex organic compound belonging to the class of pyrazoloisoquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-g]isoquinoline derivatives typically involves multicomponent reactions. One common method includes the reaction of aromatic amines, aromatic aldehydes, and pyrazolones in ethylene glycol . Another approach involves the condensation of 3-aryl (heteryl)-2,4-diacetyl-5-hydroxy-5-methylcyclohexanones with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one .
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrazolo[3,4-g]isoquinoline derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: 1H-Pyrazolo[3,4-g]isoquinoline derivatives are used as building blocks in organic synthesis, enabling the creation of more complex molecules .
Biology: These compounds have shown potential as inhibitors of various enzymes and receptors, making them valuable in biochemical research .
Medicine: Research has indicated that certain derivatives may act as selective glucocorticoid receptor antagonists, offering potential therapeutic applications .
Industry: In the industrial sector, these compounds can be used in the development of new materials with specific properties, such as fluorescence .
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[3,4-g]isoquinoline derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been found to bind to leucine-rich repeat kinase 2 (LRRK2), inhibiting its activity and affecting related signaling pathways . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar core structure but differ in the position of the pyrazole ring fusion.
Quinolinyl-pyrazoles: These compounds also contain a pyrazole ring fused to a quinoline system but may have different substituents and properties.
Uniqueness: 1H-Pyrazolo[3,4-g]isoquinoline derivatives are unique due to their specific structural arrangement and the presence of various substituents
Propiedades
Fórmula molecular |
C13H21N3 |
|---|---|
Peso molecular |
219.33 g/mol |
Nombre IUPAC |
(4aR,8aS)-3-ethyl-6-methyl-1,4,4a,5,7,8,8a,9-octahydropyrazolo[3,4-g]isoquinoline |
InChI |
InChI=1S/C13H21N3/c1-3-12-11-6-10-8-16(2)5-4-9(10)7-13(11)15-14-12/h9-10H,3-8H2,1-2H3,(H,14,15)/t9-,10-/m0/s1 |
Clave InChI |
BCYLMLRPTGSNNE-UWVGGRQHSA-N |
SMILES isomérico |
CCC1=NNC2=C1C[C@H]3CN(CC[C@H]3C2)C |
SMILES canónico |
CCC1=NNC2=C1CC3CN(CCC3C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Azabicyclo[3.1.0]hexane-2-carboxamide,N-methyl-,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13799160.png)
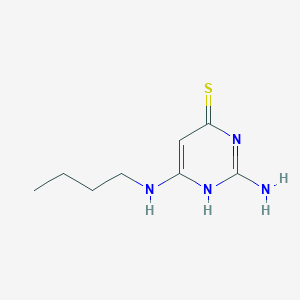
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13799175.png)

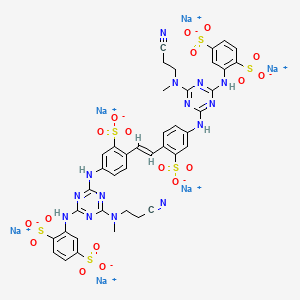

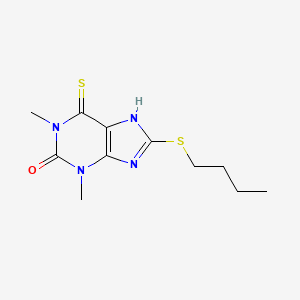
![1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-[(4-tolysulfonamido)-phenylazo]-5-pyrazoline-5-one](/img/structure/B13799217.png)
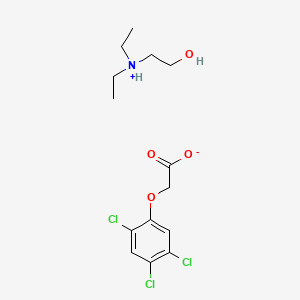

![Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13799234.png)
